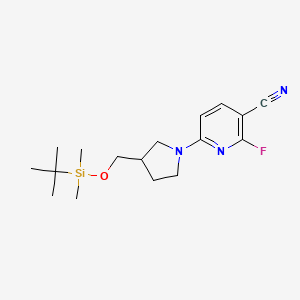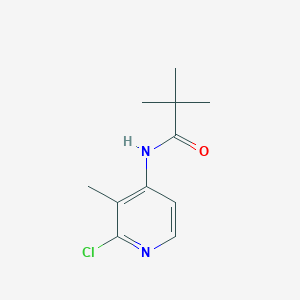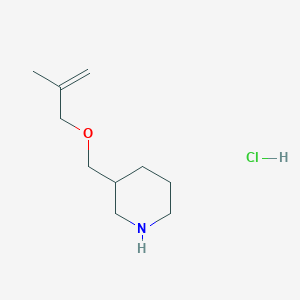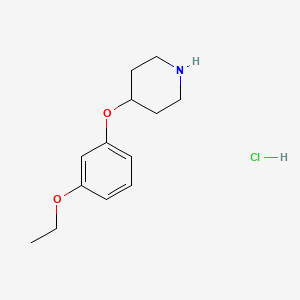
4-((tert-Butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine
Vue d'ensemble
Description
4-((tert-Butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine, or 4-TBDMSP, is an organosilicon compound that has been used in a variety of scientific research applications. It is a highly reactive molecule that is used in a variety of synthetic reactions, including the synthesis of polymers, the preparation of organosilicon compounds, and the synthesis of polysiloxanes. 4-TBDMSP is also used in the synthesis of other organosilicon compounds, such as organosilicon polymers and organosilicon polymers with a variety of functional groups. In addition, 4-TBDMSP has been used in biochemical and physiological studies to investigate the mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Enantioselective Synthesis in Catalysis
4-((tert-Butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine has been utilized in the enantioselective synthesis of pyridines. This process involves the use of lipases and oxidoreductases in preparing optically active 4-chloro derivatives, with baker’s yeast serving as an efficient bioreduction catalyst. These synthesized compounds exhibit significant enantioselective nucleophilic catalytic properties, crucial in the stereoselective construction of quaternary centers (Busto, Gotor‐Fernández, & Gotor, 2006).
Synthesis of Ribonucleoside Dimers
The chemical is involved in the synthesis of ribonucleoside dimers. It is utilized in reactions involving tert-butyldimethylsilyl (TBDMS) derivatives, contributing to the formation of exocyclic alkenes, which are further processed into various nucleoside analogues and amide-linked dimers. This application is crucial for creating compounds used in advanced biochemical research (Peterson et al., 1999).
Improved Synthesis Techniques
Research has focused on improving synthesis techniques involving 4-(dimethylamino)pyridine, which is closely related to the compound . Such studies aim to enhance yields and efficiency of related compounds, demonstrating the ongoing evolution and optimization of synthesis processes in organic chemistry (Wen-jun, 2007).
Metalation and Carbon-Carbon Coupling Reactions
The compound plays a role in metalation reactions and subsequent carbon-carbon coupling processes. Studies involving lithiation and reactions with dimethylzinc highlight its potential in forming complex structures, which are integral in the development of new materials and catalysts (Westerhausen et al., 2001).
Protection and Deprotection in Organic Synthesis
In organic synthesis, this chemical is used in the protection of diols with specific acetal groups and its subsequent deprotection. This process is vital in the selective synthesis and modification of complex organic molecules (Osajima et al., 2009).
Green Metric Evaluation
The compound has been evaluated under green metrics, highlighting the environmental impact and efficiency of its synthesis processes. Such assessments are crucial in the sustainable development of chemical manufacturing practices (Gilbile, Bhavani, & Vyas, 2017).
Regioselective Ortho-Lithiation
This chemical is used in regioselective ortho-lithiation of pyridines, contributing to the synthesis of ortho-disubstituted pyridines. Such processes are fundamental in the creation of various pharmaceuticals and advanced organic compounds (Gribble & Saulnier, 1993).
Propriétés
IUPAC Name |
tert-butyl-[[2-chloro-3-(dimethoxymethyl)pyridin-4-yl]methoxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26ClNO3Si/c1-15(2,3)21(6,7)20-10-11-8-9-17-13(16)12(11)14(18-4)19-5/h8-9,14H,10H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITGZOPYNOGRBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C(=NC=C1)Cl)C(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701126569 | |
| Record name | 2-Chloro-3-(dimethoxymethyl)-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701126569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1186310-67-7 | |
| Record name | 2-Chloro-3-(dimethoxymethyl)-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186310-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-(dimethoxymethyl)-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701126569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1440409.png)




![3-[(3-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1440417.png)


![3-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-propan-1-OL hydrochloride](/img/structure/B1440421.png)




